
Neutrophil Peptide-2
Übersicht
Beschreibung
Neutrophil Peptide-2, also known as Neutrophil Activating Peptide-2, is a chemokine belonging to the CXC chemokine family. It is derived from platelets and plays a crucial role in the immune response by attracting neutrophils to sites of inflammation. This peptide is involved in various physiological and pathological processes, including inflammation, immune response, and wound healing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neutrophil Peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
Analyse Chemischer Reaktionen
Disulfide Bond Formation and Structural Stability
HNP-2 contains six cysteine residues forming three disulfide bonds (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5), creating a cyclic structure essential for its stability and activity . Key findings include:
-
Disulfide Array : The unique cyclic configuration links the N- and C-terminal cysteines (Cys1–Cys6), a feature absent in other defensins .
-
Conformational Role : Disulfide bonds stabilize the β-sheet core and α-helix, as shown in X-ray crystallography studies . Disruption of these bonds reduces bactericidal activity by >90% .
Disulfide Bonds | Residues | Structural Impact |
---|---|---|
Cys1–Cys6 | Positions 1–29 | Cyclization, stability |
Cys2–Cys4 | Positions 3–18 | β-sheet stabilization |
Cys3–Cys5 | Positions 8–28 | α-helix anchoring |
Chemical Modifications and Functional Effects
Modifications to HNP-2’s structure alter its reactivity and bioactivity:
D-Amino Acid Substitutions
-
Bactericidal Activity : D-analogs exhibited variable activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .
Analog | MIC (µM) for S. aureus | MIC (µM) for E. coli |
---|---|---|
Wild-Type HNP-2 | 0.5 | 2.0 |
D-Ala17-HNP2 | 1.0 | 4.0 |
D-Phe17-HNP2 | 2.0 | 8.0 |
-
Mechanism : Activity correlated with membrane permeabilization, as shown by vesicle leakage assays .
Proteolytic Cleavage
-
Cathepsin G Interaction : Platelet-derived CTAP-III is cleaved by neutrophil cathepsin G to generate active NAP-2, a related chemokine . This proteolysis is selective; elastase degrades precursors into inactive fragments .
Receptor Binding and Signaling
HNP-2 interacts with formyl peptide receptors (FPRs) on neutrophils:
-
FPR1/FPR2 Specificity : While HNP-2 itself binds FPR1, synthetic analogs like MMHWAM (a hexapeptide) selectively activate FPR2, inducing Ca²⁺ mobilization and chemotaxis .
-
Signaling Pathway : PTX-sensitive G-proteins mediate Ca²⁺ flux and phospholipase C (PLC) activation .
Functional Outcomes :
Oxidative Modifications
Wissenschaftliche Forschungsanwendungen
Clinical Implications
Research has identified several clinical applications for HNP-2:
- Inflammatory Diseases : Elevated levels of HNP-2 have been associated with various inflammatory conditions, including atrial fibrillation (AF) and acute ischemic stroke. In patients with AF, higher plasma concentrations of NAP-2 were linked to increased oxidative stress and prothrombotic states, suggesting its potential as a biomarker for thromboembolic risks .
- Cancer : The expression of defensins like HNP-2 has been observed in cancer patients, indicating their role in tumor microenvironments. Defensins may influence tumor progression and metastasis through modulation of immune responses .
Therapeutic Potential
The therapeutic applications of HNP-2 are being explored in various fields:
- Antimicrobial Therapy : Given its potent antimicrobial properties, HNP-2 is being investigated as a potential therapeutic agent for treating infections caused by resistant bacteria. Its ability to enhance neutrophil function could be harnessed to improve host defense mechanisms against infections .
- Immunotherapy : The modulation of immune responses by defensins like HNP-2 presents opportunities for developing immunotherapeutic strategies. For instance, enhancing neutrophil recruitment and activation through HNP-2 could improve outcomes in conditions where immune responses are suboptimal .
Case Studies
Several studies illustrate the diverse applications of HNP-2:
Wirkmechanismus
Neutrophil Peptide-2 exerts its effects by binding to specific receptors on the surface of neutrophils, primarily the CXC chemokine receptor 2 (CXCR2). This binding triggers a cascade of intracellular signaling pathways, leading to the activation and migration of neutrophils to sites of inflammation. The peptide also promotes the release of inflammatory mediators and degradative enzymes, enhancing the immune response .
Vergleich Mit ähnlichen Verbindungen
Neutrophil Activating Protein-2 (NAP-2): Another chemokine with similar functions in neutrophil activation and chemotaxis.
Interleukin-8 (IL-8): A well-known chemokine that also attracts neutrophils and plays a role in inflammation.
Granulocyte Chemotactic Protein-2 (GCP-2): A chemokine involved in neutrophil recruitment and activation.
Uniqueness: Neutrophil Peptide-2 is unique due to its specific binding affinity for CXCR2 and its potent ability to modulate neutrophil functions. Its role in both promoting and resolving inflammation makes it a valuable target for therapeutic interventions in various inflammatory and immune-related diseases .
Biologische Aktivität
Neutrophil-activating peptide-2 (NAP-2), also known as chemokine Cys-X-Cys motif ligand 7 (CXCL7), is a member of the CXC chemokine family that plays a crucial role in the immune response, particularly in the activation and recruitment of neutrophils. This article delves into the biological activity of NAP-2, highlighting its mechanisms, effects on neutrophils, and implications in various pathological conditions.
NAP-2 primarily functions as a chemoattractant for neutrophils and is involved in several signaling pathways:
- Chemotaxis : NAP-2 induces neutrophil migration through interaction with specific receptors, predominantly CXCR1 and CXCR2. Research indicates that NAP-2 can elicit two distinct peaks of chemotactic activity:
- Calcium Mobilization : Studies have shown that NAP-2 stimulates an increase in intracellular calcium levels in neutrophils via G-protein coupled receptor signaling pathways. This calcium mobilization is critical for various neutrophil functions, including degranulation and superoxide production .
- Reactive Oxygen Species (ROS) Production : NAP-2 has been implicated in the generation of ROS, which are essential for microbial killing by neutrophils. The peptide's ability to enhance ROS production underscores its role in innate immunity .
Biological Effects on Neutrophils
The biological activities of NAP-2 extend beyond mere chemotaxis:
- Activation of Neutrophils : NAP-2 not only attracts neutrophils but also activates them, leading to enhanced phagocytic activity and cytokine release. This activation is crucial during inflammatory responses .
- Synergistic Effects with Other Cytokines : NAP-2 works synergistically with other inflammatory mediators such as leptin to amplify the immune response. For instance, it has been shown to enhance mesenchymal stem cell senescence through the PI3K/Akt signaling pathway when combined with leptin .
Clinical Implications and Case Studies
Elevated levels of NAP-2 have been associated with various clinical conditions:
- Atrial Fibrillation (AF) : In patients with AF, high plasma levels of NAP-2 correlate with increased neutrophil counts and markers of oxidative stress. This suggests a potential role for NAP-2 in promoting a prothrombotic state, thereby contributing to thrombus formation .
- Acute Ischemic Stroke : A significant role for NAP-2 has been observed in cerebral ischemia, where it is linked to neutrophil activation and myeloperoxidase release, indicating its involvement in neuroinflammatory processes .
- Cancer : Increased expression of NAP-2 has been noted in patients with colorectal cancer and other malignancies, suggesting its potential as a biomarker for disease progression and inflammation .
Research Findings Summary
The following table summarizes key findings related to the biological activity of NAP-2:
Study | Findings |
---|---|
Walther et al., 2000 | Identified NAP-2 as a potent chemoattractant for neutrophils; demonstrated receptor specificity for CXCR1/2. |
Kollikowski et al., 2023 | Highlighted elevated NAP-2 levels in AF patients linked to increased oxidative stress and thrombin generation. |
JBC Study, 2018 | Showed competitive binding properties of NAP-2 with IL-8; elucidated dual peaks of chemotactic activity. |
Eigenschaften
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H217N43O37S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583165 | |
Record name | PUBCHEM_16130867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99287-07-7 | |
Record name | PUBCHEM_16130867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Neutrophil Peptide-2 exhibit its antimicrobial activity?
A1: this compound acts primarily by disrupting the integrity of bacterial cell walls. [] This mechanism leads to cell death and effectively combats bacterial growth.
Q2: Are there factors that can influence the antimicrobial effectiveness of this compound?
A2: Yes, the antibacterial activity of this compound is sensitive to various factors. For instance, its activity is significantly influenced by the pH of the environment. Studies have shown that this compound dissolved in a buffer solution with a pH of 9.0 exhibits enhanced inhibitory effects on the respiratory activity of Escherichia coli (ATCC 25922). [] Additionally, certain bacterial proteins, like Staphylokinase produced by Staphylococcus aureus, can neutralize the bactericidal effects of this compound. []
Q3: Beyond direct antimicrobial action, does this compound play any other roles in the immune response?
A3: Research suggests that this compound can influence the adaptive immune response. Specifically, it has been shown to act as a chemoattractant for dendritic cells, prompting their recruitment to sites of infection or inflammation. [] This recruitment of dendritic cells, which are key players in antigen presentation, highlights a potential role for this compound in bridging innate and adaptive immunity.
Q4: What analytical techniques are employed to study and quantify this compound?
A4: Several analytical methods are crucial for studying this compound. Mass spectrometry (MS) has been successfully used to selectively identify this compound within complex sample mixtures. [] High-performance liquid chromatography (HPLC), coupled with suitable detection methods, offers an alternative approach for both identification and quantification, even in the presence of other biomolecules like amino acids. [] Developing robust and validated analytical methods is essential to accurately assess the presence, concentration, and potential interactions of this compound in various biological samples and experimental settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.